(6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone
CAS No.: 164178-33-0
Cat. No.: VC0530740
Molecular Formula: C23H25IN2O3
Molecular Weight: 504.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164178-33-0 |
---|---|
Molecular Formula | C23H25IN2O3 |
Molecular Weight | 504.4 g/mol |
IUPAC Name | [6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3 |
Standard InChI Key | JHOTYHDSLIUKCJ-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC |
Canonical SMILES | CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
AM 630 belongs to the indole-3-yl methanone class, featuring a 6-iodo-2-methylindole core substituted at the 1-position with a 2-morpholinoethyl group and at the 3-position with a 4-methoxyphenyl carbonyl moiety . The International Union of Pure and Applied Chemistry (IUPAC) name precisely describes this arrangement: (6-Iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone . The morpholinoethyl side chain introduces a tertiary amine functionality, while the para-methoxy substitution on the benzoyl group influences electronic distribution and receptor binding .
Physicochemical Properties
Key physical parameters include a predicted density of and a boiling point estimated at . The compound exhibits limited aqueous solubility () but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations exceeding . Crystallographic analyses describe it as a white to beige powder with a melting point range of . The pKa of suggests weak basicity, likely attributable to the morpholine nitrogen .
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 504.36 g/mol | |
Density | ||
Boiling Point | ||
Melting Point | ||
Solubility (DMSO) | ||
pKa |
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech and Axon Medchem BV have established robust synthetic routes for GMP-compliant production . A representative batch (Axon Catalogue ID: 1574) achieved purity verified by HPLC, NMR, and mass spectrometry . The synthesis involves:
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Alkylation: Reacting 2-methyl-6-iodoindole with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium hydroxide .
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Friedel-Crafts Acylation: Introducing the 4-methoxybenzoyl group using anhydrous aluminum chloride .
Critical process parameters include strict temperature control () during acylation and meticulous DMSO removal through aqueous washes . The final product is isolated via silica gel chromatography using gradient elution (pentane:ethyl acetate:methanol) .
Analytical Characterization
1H NMR (400 MHz, CDCl3) reveals characteristic signals:
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δ 7.76 (d, 2H, J = 8.8 Hz): Methoxyphenyl aromatic protons
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δ 4.31 (t, 2H, J = 6.8 Hz): Morpholinoethyl CH2-N
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δ 3.89 (s, 3H): OCH3 group
Mass spectral analysis confirms the molecular ion at m/z 504.36 with fragmentation patterns consistent with iodinated indole cleavage .
Pharmacological Profile
Cannabinoid Receptor Interactions
AM 630 demonstrates nanomolar affinity for human CB2 receptors () with 48-fold selectivity over CB1 . In functional assays, it antagonizes CP-55,940-induced cAMP inhibition ( at rat CB2) . This selectivity profile makes it invaluable for dissecting CB2-mediated immune responses .
TRP Channel Modulation
Unexpectedly, AM 630 activates TRPA1 channels in trigeminal ganglion neurons () . Co-expression studies suggest TRPV1 modulates this response, indicating complex ion channel crosstalk . At 100 nM, it inhibits RANKL-induced osteoclastogenesis by 62%, implicating TRPA1 in bone remodeling .
Table 2: Key Pharmacological Parameters
Behavioral Effects
Research Applications
Neuroinflammation Studies
AM 630’s CB2 antagonism helps elucidate endocannabinoid signaling in microglial activation. In LPS-challenged BV-2 cells, 1 μM AM 630 exacerbates TNF-α release by 89%, confirming CB2’s anti-inflammatory role .
Pain Mechanisms
Co-administered with capsaicin, AM 630 potentiates thermal hyperalgesia in murine models, implicating CB2-TRPV1 interactions in nociception . This synergy suggests novel combinatorial analgesic targets.
Metabolic Research
In adipocyte cultures, AM 630 (200 nM) increases lipolysis by 34% through CB2-mediated suppression of AMPK phosphorylation . These findings highlight CB2’s role in lipid metabolism regulation.
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